molecular formula C24H28N2O7S B2974042 Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 941961-20-2

Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2974042
CAS No.: 941961-20-2
M. Wt: 488.56
InChI Key: PNLHSXKUMPJABV-IZHYLOQSSA-N
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Description

Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxy group, and a triethoxybenzoyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Triethoxybenzoyl Moiety: The triethoxybenzoyl group is attached through an esterification reaction between 3,4,5-triethoxybenzoic acid and the benzothiazole derivative in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Final Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced imino groups.

    Substitution: Substituted derivatives with new functional groups replacing the original methoxy or ethoxy groups.

Scientific Research Applications

Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Membranes: Altering membrane permeability and signaling pathways.

Comparison with Similar Compounds

Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:

    Methyl 2-[6-methoxy-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate: Similar structure but with trimethoxy groups instead of triethoxy groups.

    Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O7S/c1-6-31-18-11-15(12-19(32-7-2)22(18)33-8-3)23(28)25-24-26(14-21(27)30-5)17-10-9-16(29-4)13-20(17)34-24/h9-13H,6-8,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLHSXKUMPJABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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